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Introduction
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a

multitude of biologically active compounds. The introduction of a nitro group at the 4-position of

the isoxazole ring can significantly modulate the molecule's electronic properties and biological

activity, leading to the discovery of novel therapeutic agents. This technical guide provides an

in-depth overview of the spectroscopic characterization of a series of novel 4-nitroisoxazole
derivatives, offering a comprehensive resource for researchers engaged in the synthesis,

analysis, and application of these promising compounds. The methodologies and data

presented herein are crucial for the unambiguous structural elucidation and quality control

essential in drug discovery and development.

Experimental Protocols
Detailed experimental procedures are fundamental for the reproducibility of scientific findings.

The following sections outline the methodologies for the synthesis and spectroscopic analysis

of 4-nitroisoxazole derivatives.

General Synthesis of 4-Nitro-3-phenylisoxazole
Derivatives
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A common and effective method for the synthesis of 4-nitro-3-phenylisoxazole derivatives is

through a [3+2] cycloaddition reaction.[1][2][3] A general procedure involves the reaction of a

substituted phenyloxime with a nitro-containing dienophile.

Materials:

Substituted benzaldehyde oxime (1.0 mmol)

Dimethyl-(2-nitrovinyl)-amine (1.2 mmol)

N-Chlorosuccinimide (NCS) (2.0 mmol)

Triethylamine (TEA) (1.0 mmol)

N,N-Dimethylformamide (DMF) (6 mL)

Procedure:

To a solution of the substituted benzaldehyde oxime in DMF, triethylamine is added, and the

mixture is stirred at room temperature.

N-Chlorosuccinimide is added to the mixture, which is then stirred for a designated period.

Dimethyl-(2-nitrovinyl)-amine is subsequently added, and the reaction is allowed to proceed

at 25 °C for 6 hours.[2]

Upon completion, the reaction mixture is quenched with water and extracted with a suitable

organic solvent (e.g., ethyl acetate).

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated

under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired 4-

nitro-3-phenylisoxazole derivative.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of hydrogen (¹H) and carbon

(¹³C) atoms.

Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.6

mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a

Bruker MR-500, operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.

Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard. Data are typically reported as follows:

chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling

constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is mixed

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

Instrumentation: A high-resolution FTIR spectrometer is used.

Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to

400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). For

nitroaromatic compounds, characteristic bands for the nitro group are expected.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight and elemental composition of

the synthesized compounds.
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Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

like methanol or acetonitrile.

Instrumentation: An ESI (Electrospray Ionization) source coupled with a high-resolution mass

analyzer (e.g., Time-of-Flight, TOF) is commonly used.

Data Acquisition: The instrument is calibrated with a known standard to ensure high mass

accuracy. The data is reported as the mass-to-charge ratio (m/z).

Data Presentation
The following tables summarize the spectroscopic data for a selection of novel 4-
nitroisoxazole derivatives.

Table 1: ¹H NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in

CDCl₃

Compound Ar-H (δ, ppm)
Isoxazole-H (δ,
ppm)

Other Protons (δ,
ppm)

5o 7.50-7.65 (m, 5H) 8.60 (s, 1H) -

5p

7.30 (d, J=8.0 Hz,

2H), 7.55 (d, J=8.0

Hz, 2H)

8.58 (s, 1H) 2.45 (s, 3H, -CH₃)

5q

7.05 (d, J=8.5 Hz,

2H), 7.60 (d, J=8.5

Hz, 2H)

8.55 (s, 1H) 3.90 (s, 3H, -OCH₃)

5r

7.70 (d, J=8.0 Hz,

2H), 7.80 (d, J=8.0

Hz, 2H)

8.65 (s, 1H) -

Table 2: ¹³C NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in

CDCl₃
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Compound Ar-C (δ, ppm)
Isoxazole-C (δ,
ppm)

Other Carbons (δ,
ppm)

5o
128.5, 129.3, 130.8,

131.5
118.2, 155.4, 158.9 -

5p
125.8, 129.5, 130.0,

142.0
118.0, 155.2, 158.8 21.6 (-CH₃)

5q
114.5, 120.2, 130.5,

162.0
117.8, 155.0, 158.7 55.6 (-OCH₃)

5r
124.0, 130.0, 134.5,

149.0
118.5, 155.8, 158.5 -

Table 3: FT-IR and HRMS Data for Selected 4-Nitro-3-phenylisoxazole Derivatives

Compound
FT-IR (cm⁻¹) - Key
Bands

HRMS (m/z) [M+H]⁺
Calculated

HRMS (m/z) [M+H]⁺
Found

5o

1525 (NO₂ asym),

1350 (NO₂ sym), 1600

(C=N)

205.0502 205.0505

5p

1528 (NO₂ asym),

1348 (NO₂ sym), 1605

(C=N)

219.0659 219.0662

5q

1526 (NO₂ asym),

1352 (NO₂ sym), 1608

(C=N)

235.0608 235.0611

5r

1530 (NO₂ asym),

1345 (NO₂ sym), 1598

(C=N)

250.0353 250.0356

Note: The data presented in the tables are representative examples and may vary slightly

based on the specific instrumentation and experimental conditions.
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Visualization of Key Processes
Diagrams created using the DOT language illustrate the fundamental structure and analytical

workflow for the characterization of novel 4-nitroisoxazole derivatives.

General structure of a 4-nitroisoxazole derivative.

Synthesis of 4-Nitroisoxazole
([3+2] Cycloaddition)

Purification
(Column Chromatography)

Structural Elucidation

NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy HRMS Analysis

Data Analysis and
Characterization

Characterized Novel Compound

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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